molecular formula C9H11Cl2N3 B2664565 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride CAS No. 2097800-60-5

2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride

Cat. No.: B2664565
CAS No.: 2097800-60-5
M. Wt: 232.11
InChI Key: ZRHZPBLSTXZCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoline compounds, which 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride might be a part of, are often used as cationic surfactants . They have a pendant group, an imidazoline head group, and a hydrocarbon tail . They are widely used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds like cationic imidazolines are often synthesized from fatty acids and amines . For example, hydroxyethyl imidazolines are based on fatty acid/aminoethyl ethanolamine in the ratio of 1:1 .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those similar in structure to 2-(1-Aminoethyl)-5-chlorobenzimidazole Hydrochloride, have been studied for their effectiveness as corrosion inhibitors. These compounds exhibit a notable capacity to suppress the corrosion of metals such as iron and mild steel in acidic environments. Their mode of action involves adsorption onto the metal surface, forming protective layers that reduce corrosion rates. This property is particularly valuable in industrial processes where acid corrosion poses significant challenges, highlighting the practical applications of benzimidazole derivatives in material science and engineering (Khaled, 2003) (Tang et al., 2013).

Antiviral Activity

Certain benzimidazole ribonucleosides, structurally related to this compound, have been synthesized and tested for antiviral activity. These studies have revealed significant effects against human herpes viruses, with variations in substituent groups on the benzimidazole ring influencing the antiviral efficacy and cytotoxicity. The ability of these compounds to inhibit viral replication by targeting specific viral proteins or RNA processes offers promising avenues for the development of new antiviral therapies (Townsend et al., 1995).

Anticancer Properties

Research into novel benzimidazole derivatives has also uncovered their potential as anticancer agents. Compounds synthesized from benzimidazole structures have shown antiproliferative activity against various human cancer cell lines, including breast, ovarian, lung, and renal cancers. The mechanisms underlying their anticancer effects may involve the induction of cell cycle arrest and apoptosis, suggesting the therapeutic potential of benzimidazole derivatives in oncology (Hranjec et al., 2012).

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3.ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;/h2-5H,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHZPBLSTXZCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.